Home > Products > Building Blocks P3580 > Combretastatin A-1
Combretastatin A-1 - 109971-63-3

Combretastatin A-1

Catalog Number: EVT-334746
CAS Number: 109971-63-3
Molecular Formula: C18H20O6
Molecular Weight: 332.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Combretastatin A-1 (CA1) is a natural product isolated from the African bush willow tree, Combretum caffrum []. It belongs to the stilbenoid family of compounds characterized by a cis-stilbene core structure [, ]. CA1 has gained significant interest in scientific research due to its potent antineoplastic and antivascular properties [, , , ].

Combretastatin A-1 phosphate (CA1P)

  • Compound Description: Combretastatin A-1 phosphate is a water-soluble, diphosphorylated prodrug of Combretastatin A-1. [, , , , , , , ] It is designed to improve water solubility and enhance its bioavailability in vivo. Similar to Combretastatin A-1, CA1P exhibits potent antitumor and antivascular effects, attributed to its ability to disrupt tumor vasculature and inhibit tubulin polymerization. [, , , , , , , , ]
  • Relevance: This compound is a synthetically modified, water-soluble prodrug of Combretastatin A-1 and is considered a more potent antitumor agent than its predecessor, Combretastatin A-4 phosphate. [, ] It shares a very similar structure with Combretastatin A-1 but possesses improved pharmacological properties for clinical development.

Combretastatin A-4 phosphate (CA4P)

  • Compound Description: This compound is the phosphate prodrug of Combretastatin A-4, another stilbenoid derived from Combretum caffrum. [, , , ] It is clinically active and has been investigated for its antitumor and antivascular properties. [, , , ] Like CA1P, CA4P disrupts tumor vasculature.
  • Relevance: While structurally similar to Combretastatin A-1, Combretastatin A-4 phosphate exhibits lower potency against certain tumor models. [, ] Both are stilbenoids and target tumor vasculature, but their efficacy and potency differ.

Combretastatin B-1

  • Compound Description: Combretastatin B-1 is a natural analog of Combretastatin A-1 also found in Combretum caffrum. [, , , ] It is formed by the selective hydrogenation of the double bond in the stilbene structure of Combretastatin A-1. [] Combretastatin B-1 is a potent inhibitor of microtubule assembly and exhibits cell growth inhibitory activity. []
  • Relevance: This compound is structurally related to Combretastatin A-1, differing only in the saturation of the double bond in the stilbene core. [, , , ] This structural modification leads to some differences in biological activity, with Combretastatin A-1 generally being more potent.

(E)-Combretastatin A-1

  • Compound Description: This compound is the geometrical isomer of Combretastatin A-1, which exists naturally in the (Z)-configuration. [, , ] (E)-Combretastatin A-1 is synthesized from natural Combretastatin A-1 and exhibits distinct biological activities. []
  • Relevance: (E)-Combretastatin A-1, the geometrical isomer, serves as a valuable tool in structure-activity relationship (SAR) studies to understand the importance of the (Z)-configuration for the biological activity of Combretastatin A-1. []

(1S,2S)- and (1R,2R)-1,2-dihydroxy-1-(2',3'-dihydroxy-4'-methoxyphenyl)-2-(3'',4'',5''-trimethoxyphenyl)ethane

  • Compound Description: These compounds are chiral diols derived from (E)-Combretastatin A-1 via Sharpless asymmetric dihydroxylation reactions. [] These diols were synthesized as part of a structure-activity relationship (SAR) study to understand the impact of chirality on the biological activity of Combretastatin A-1.
  • Relevance: These chiral derivatives were synthesized to probe the structure-activity relationships of Combretastatin A-1, specifically the influence of stereochemistry on its anticancer activity. []

Combretastatin A-1 ortho-quinone (Q1)

  • Compound Description: This highly reactive compound is a metabolite of Combretastatin A-1 formed via oxidation by enzymes like peroxidase and tyrosinase. [] It can form adducts with biological nucleophiles such as glutathione. []
  • Relevance: This ortho-quinone metabolite may contribute to the overall pharmacological activity of Combretastatin A-1 by binding to cellular proteins and inducing oxidative stress. []

Combretastatin A-1 ortho-quinone methide (Q2)

  • Compound Description: This compound is a secondary, highly reactive ortho-quinone metabolite formed by the electrocyclic ring closure of the primary ortho-quinone metabolite (Q1). [] It readily reacts with glutathione and ascorbate. []
  • Relevance: Similar to Q1, this ortho-quinone methide metabolite may also contribute to the pharmacological activity of Combretastatin A-1, potentially by causing oxidative damage within cells. []

Combretastatin A-1 hydroquinone-thioether conjugate (Q1H2-SG)

  • Compound Description: This conjugate is formed by the reaction of glutathione (GSH) with the ortho-quinone metabolite (Q1) of Combretastatin A-1. [] This conjugate serves as a biomarker for the oxidative metabolism of Combretastatin A-1.
  • Relevance: This conjugate is a direct product of Combretastatin A-1 metabolism and serves as a marker of its oxidative biotransformation in vivo. []
  • Compound Description: These compounds are regio- and stereoisomerically pure mono-glucuronide conjugates of Combretastatin A-1. [] They exhibit lower cytotoxicity compared to the parent compound, Combretastatin A-1. []
  • Relevance: These compounds represent possible metabolites of Combretastatin A-1 and are valuable tools for studying its metabolism and clearance. []
  • Relevance: These monophosphate prodrugs offer insights into the impact of phosphorylation position on the biological activity of Combretastatin A-1 derivatives. []
  • Compound Description: These synthetic compounds consist of Combretastatin A-1 linked to a bioreductively activatable trigger, such as a nitrothiophene moiety. [] These prodrugs are designed for targeted release in hypoxic tumor environments, where they are activated by reductase enzymes. []
  • Relevance: These prodrugs represent a strategy to improve the tumor selectivity and therapeutic index of Combretastatin A-1 by exploiting the hypoxic nature of many solid tumors. []

Stilstatin 1

  • Compound Description: Stilstatin 1 is a synthetic analog of Combretastatin A-2, possessing an additional vicinal hydroxyl group on the B-ring compared to Combretastatin A-1. [] Although less potent in vitro, it is predicted to have greater in vivo anticancer activity due to a potential o-quinone mechanism of action, similar to Combretastatin A-1. []
  • Relevance: This compound provides further insight into the structure-activity relationships of Combretastatin A-1 and highlights the potential significance of the vicinal dihydroxy motif for enhanced in vivo activity. []

Stilstatin 2

  • Compound Description: Stilstatin 2 is another synthetic analog of Combretastatin A-1, differing by the substitution of a methoxy group for a hydroxy group on the A-ring. [] It exhibits modest inhibitory activity against cancer cell lines, similar to Combretastatin A-1. []
  • Relevance: Stilstatin 2 contributes to understanding the structure-activity relationships of Combretastatin A-1 by exploring the impact of substituent modifications on its anticancer activity. []

Hydroxyphenstatin

  • Compound Description: Hydroxyphenstatin is a benzophenone analog of Combretastatin A-1, designed based on the structure of Combretastatin A-4. [] While it demonstrates potent inhibition of tubulin polymerization, its phosphorylated derivative is inactive. []
  • Relevance: This benzophenone analog was synthesized to explore the potential of replacing the stilbene core of Combretastatin A-1 while retaining its biological activity. [] The results highlight the importance of the stilbene scaffold for the activity of Combretastatin A-1.

Benzofuran analog of Combretastatin A-4

  • Compound Description: This compound is a synthetic analog of Combretastatin A-4, where the stilbene core is replaced by a benzofuran ring system. [] Despite its structural similarity to Combretastatin A-4, it shows no activity as a tubulin-binding agent. []
  • Relevance: This analog demonstrates the significance of the stilbene scaffold for the biological activity of combretastatin compounds, including Combretastatin A-1. [] Modifications that deviate significantly from this core structure can lead to a loss of activity.
  • Compound Description: These are a series of synthetic analogs where the central double bond of Combretastatin A-1 or A-4 is replaced with a 1,2,3-triazole ring. [, , ] These modifications are aimed at improving stability and pharmacological properties while retaining the antitumor activity.
  • Relevance: These analogs represent attempts to modify the central core structure of Combretastatin A-1 while preserving its biological activity, exploring alternative pharmacophores. [, , ]
  • Compound Description: These synthetic compounds represent another series of triazole-based analogs, exploring different substitution patterns around the triazole ring. []
  • Relevance: Similar to the 1,2,3-triazole analogs, these compounds aim to identify alternative core structures that mimic the activity of Combretastatin A-1 and offer improved pharmacological profiles. []
Source and Classification
  • Source: Combretastatin A-1 is isolated from the bark of Combretum caffrum, which is known for its traditional medicinal uses.
  • Classification: It is classified as an antineoplastic agent and specifically as a microtubule inhibitor. Its structure is characterized by a cis-stilbene configuration, which is crucial for its biological activity.
Synthesis Analysis

The synthesis of Combretastatin A-1 has been achieved through various methodologies, demonstrating its structural simplicity and the feasibility of producing derivatives.

Key Synthetic Methods

  1. Wittig Reaction: A notable synthetic route involves a Wittig reaction using phosphonium ylide to form the stilbene structure. This method has shown high yields (up to 92.5%) and allows for the selective formation of the cis-isomer.
  2. Sonogashira Coupling: Another effective method includes the Sonogashira coupling of p-iodomethoxycatechol with 3,4,5-trimethoxyphenylacetylene, which facilitates the formation of the desired structure through palladium-catalyzed reactions .
  3. Hydrogenation: Selective hydrogenation of Combretastatin A-1 can yield Combretastatin B-1, highlighting its versatility in synthetic applications.
Molecular Structure Analysis

Combretastatin A-1 exhibits a distinct molecular structure that is essential for its biological activity.

Structural Characteristics

  • Molecular Formula: C17_{17}H16_{16}O4_{4}
  • Molecular Weight: 284.31 g/mol
  • Structural Features: The compound consists of two aromatic rings connected by a double bond, with methoxy groups that enhance its solubility and reactivity. The stereochemistry plays a crucial role in its interaction with biological targets.

Crystallography

X-ray crystallography studies have confirmed the cis configuration of Combretastatin A-1, providing insights into its three-dimensional arrangement and potential interactions with tubulin .

Chemical Reactions Analysis

Combretastatin A-1 participates in several chemical reactions that are significant for its functionality and potential modifications.

Key Reactions

  • Microtubule Inhibition: The primary reaction involves its binding to tubulin at the colchicine site, preventing polymerization and leading to cell cycle arrest.
  • Metabolic Transformations: In vivo studies indicate that Combretastatin A-1 undergoes extensive metabolism, resulting in multiple metabolites that may influence its pharmacological profile .
Mechanism of Action

The mechanism by which Combretastatin A-1 exerts its antitumor effects is primarily through its action on microtubules.

Detailed Mechanism

Combretastatin A-1 binds specifically to the β-subunit of tubulin at the colchicine binding site. This binding inhibits the assembly of microtubules, disrupting mitotic spindle formation during cell division. Consequently, this leads to apoptosis in cancer cells. Studies have shown that it possesses a high affinity for tubulin, making it one of the most potent inhibitors in this class .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Combretastatin A-1 is essential for its application in drug development.

Applications

Combretastatin A-1 has several promising applications in scientific research and medicine.

Therapeutic Applications

  1. Cancer Treatment: Due to its ability to inhibit microtubule assembly, it is being investigated as a potential treatment for various cancers, including breast and colon cancer.
  2. Vascular Disruption Agents: Its prodrug forms, such as Combretastatin A-1 phosphate, are being explored for their ability to induce rapid vascular shutdown in tumors, thereby enhancing the efficacy of chemotherapy .
  3. Research Tool: The compound serves as an important tool in studying microtubule dynamics and cellular processes related to cancer biology.
Introduction to Combretastatin A-1

Botanical Origins and Natural Sources of Combretastatins

Combretastatin A-1 is exclusively isolated from the bark and stem wood of Combretum caffrum (Eckl. & Zeyh.) Kuntze, commonly known as the South African bush willow or African bushwillow tree. This species thrives in riverbank ecosystems of the Eastern Cape Province, South Africa [1] [3] [6]. The Combretaceae family comprises over 250 species, but Combretum caffrum remains the primary botanical source for combretastatins. Initial collections in the 1970s by the United States Department of Agriculture (USDA), in collaboration with the Botanical Research Institute of South Africa, were conducted specifically for the National Cancer Institute (NCI) anticancer drug discovery program [6] [8].

Phytochemical extraction typically yields combretastatins from the root bark material. The concentration of Combretastatin A-1 within the plant matrix is notably lower than that of its structural analogue Combretastatin A-4, rendering it a minor constituent [6] [8]. While several Combretum species (e.g., C. molle) demonstrate cytotoxic activity, Combretum caffrum constitutes the sole verified natural source of Combretastatin A-1 [8].

Table 1: Botanical Profile of Combretastatin A-1

CharacteristicDetail
Plant SourceCombretum caffrum (Eckl. & Zeyh.) Kuntze (South African Bush Willow)
FamilyCombretaceae
Native HabitatRiverbanks, Eastern Cape Province, South Africa
Plant Part UsedBark and stem wood (Root bark primarily)
Co-occurring CompoundsCombretastatin A-2, A-3, A-4, B-1, and macrocyclic lactones (D-series)

Historical Context: Discovery and Early Pharmacological Characterization

The discovery of Combretastatin A-1 is intrinsically linked to the pioneering work of Professor George R. Pettit and his research team at Arizona State University. Initial bioassay-guided fractionation of Combretum caffrum extracts in 1982 led to the identification of a compound named "combretastatin," later found to be pharmacologically inert [5] [8]. Subsequent, more rigorous phytochemical investigations between 1982 and 1987 successfully isolated and characterized Combretastatin A-1 alongside Combretastatin B-1 [3] [6]. The absolute stereochemistry and planar structure were unequivocally established using advanced spectroscopic techniques, primarily nuclear magnetic resonance spectroscopy, and confirmed via X-ray crystallography [3] [8].

Early pharmacological screening conducted in collaboration with the NCI revealed Combretastatin A-1's exceptional cytotoxicity. It demonstrated potent inhibitory effects against murine P-388 lymphocytic leukemia cells and later against the NCI-60 panel of human tumor cell lines, with activities often in the nanomolar range [5] [8]. Initial mechanistic studies in 1983 indicated its ability to reverse astrocytic differentiation in glioma cells, suggesting an antimitotic potential [6]. By 1987, Pettit and collaborators definitively identified Combretastatin A-1 as a potent inhibitor of tubulin polymerization, effectively disrupting microtubule assembly by binding to the colchicine site on β-tubulin [3] [6]. This early work established its fundamental mechanism as a vascular disrupting agent (VDA) and a cytotoxic antimitotic agent.

Structural Classification Within the Combretastatin Family

Combretastatins are classified into distinct structural series (A, B, C, D) based on their core chemical scaffolds. Combretastatin A-1 (CA1) belongs to the A-series, characterized as cis-stilbenes [1] [3] [8]. Its molecular formula is C~18~H~20~O~6~, with a molar mass of 332.35 g/mol.

Core Structural Features:

  • Biaryl System: Two aromatic rings (Ring A and Ring B) linked by a two-carbon bridge.
  • Central Bridge: An ethylene bridge (-CH=CH-) in the crucial cis (Z) configuration. This geometry is absolutely essential for high-affinity binding to tubulin and consequent biological activity. Rotation around this bond is restricted, maintaining the bioactive conformation [6] [8].
  • Ring A (Trimethoxyphenyl Ring): Invariably substituted with three methoxy (-OCH~3~) groups at the 3-, 4-, and 5-positions (3,4,5-trimethoxyphenyl). This ring is considered the "tubulin-binding pharmacophore" mimetic of colchicine's trimethoxyphenyl ring [4] [8].
  • Ring B (Dihydroxylated Ring): Features a 3-hydroxy-4-methoxy substitution pattern (3,4-dihydroxy-5-methoxyphenyl). This dihydroxylation is the key structural distinction between Combretastatin A-1 and Combretastatin A-4 (which possesses a single 3-hydroxy and 4-methoxy group on Ring B) [3] [8] [10].

Table 2: Structural Classification and Key Features of Combretastatin A-1

CharacteristicCombretastatin A-1 (CA1)Combretastatin A-4 (CA4)Combretastatin B-Series
Chemical Classcis-Stilbene (A-Series)cis-Stilbene (A-Series)Dihydrostilbene
Central Bridge-CH=CH- (cis / Z configuration)-CH=CH- (cis / Z configuration)-CH~2~-CH~2~- (Saturated)
Ring A Substituents3,4,5-Trimethoxy3,4,5-TrimethoxyTypically 3,4,5-Trimethoxy
Ring B Substituents3-Hydroxy, 4-Methoxy, 5-Hydroxy3-Hydroxy, 4-MethoxyVariable (e.g., 3,4-Dimethoxy in CB1)
Representative ProdrugCombretastatin A-1 Diphosphate (CA1P, OXi4503)Combretastatin A-4 Phosphate (CA4P, Fosbretabulin)-

Structural Vulnerability and Significance of Ring B: The presence of two phenolic hydroxyl groups (-OH) on Ring B contributes significantly to Combretastatin A-1's inherent poor aqueous solubility, a major limitation for direct pharmaceutical application. This property motivated the development of its diphosphate prodrug (OXi4503) to enhance water solubility [6] [8] [10]. Furthermore, the cis-double bond renders the natural compound susceptible to isomerization into the thermodynamically more stable but biologically inactive trans-isomer upon exposure to light, heat, or acidic conditions [6] [8]. Despite this instability, the specific dihydroxylation pattern on Ring B is associated with enhanced pro-oxidant activity compared to Combretastatin A-4, contributing to its dual mechanism involving reactive oxygen species generation alongside tubulin inhibition [6] [10]. Its structure represents an optimal configuration for maximizing interaction with the colchicine binding pocket on β-tubulin, characterized by specific hydrogen bonding involving the B-ring hydroxyls and hydrophobic interactions with the trimethoxy A-ring [4] [8].

Properties

CAS Number

109971-63-3

Product Name

Combretastatin A-1

IUPAC Name

3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-

InChI Key

YUSYSJSHVJULID-WAYWQWQTSA-N

SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O

Synonyms

combretastatin A-1
Combretastatin A1
NSC 600032
NSC-600032

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.